N-(3-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide
Description
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Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(1,1-dioxo-4-phenyl-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S/c21-15-6-4-7-16(12-15)23-19(26)13-24-14-25(17-8-2-1-3-9-17)20-18(29(24,27)28)10-5-11-22-20/h1-12H,13-14H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBUQCVFHLMJRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(S(=O)(=O)C2=C(N1C3=CC=CC=C3)N=CC=C2)CC(=O)NC4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions that create the pyrido-thiadiazine core structure. The synthetic pathways often utilize various reagents and conditions to achieve the desired molecular architecture.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrido-thiadiazine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown moderate to high cytotoxicity against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(3-chlorophenyl)-... | HCT-116 | 15.6 |
| N-(3-chlorophenyl)-... | MCF-7 | 20.5 |
| N-(3-chlorophenyl)-... | HeLa | 18.0 |
These findings suggest that the compound may disrupt cellular processes critical for cancer cell survival and proliferation.
The proposed mechanisms by which this compound exerts its anticancer effects include:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death pathways in tumor cells.
- Anti-inflammatory Properties : Similar compounds have been shown to modulate inflammatory pathways that are often upregulated in cancer.
Case Studies
A notable study evaluated the efficacy of several pyrido-thiadiazine derivatives in vivo using xenograft models. The results indicated a significant reduction in tumor size when treated with N-(3-chlorophenyl)-... compared to control groups.
Study Highlights:
- Model : Human breast cancer xenograft in mice.
- Dosage : Administered at 50 mg/kg body weight.
- Outcome : Tumor volume decreased by approximately 60% after four weeks of treatment.
Structure–Activity Relationship (SAR)
The biological activity of N-(3-chlorophenyl)-... is influenced by structural modifications. Key factors include:
- Substituents on the thiadiazine ring : Variations in electron-withdrawing or electron-donating groups can enhance or diminish activity.
- Chlorine substitution : The presence of chlorine atoms has been correlated with increased potency against specific cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
